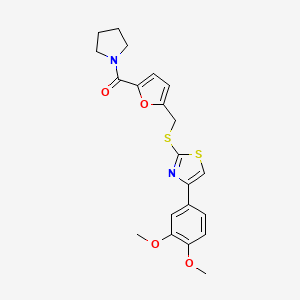
(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The exact target of (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanoneThiazole derivatives have been found to bind with high affinity to multiple receptors , and indole derivatives have shown clinical and biological applications .
Mode of Action
Without specific information on This compound, it’s difficult to detail its mode of action. Generally, thiazole and indole derivatives interact with their targets causing changes that lead to their biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compoundThiazole and indole derivatives have been found to impact a variety of pathways, leading to diverse biological activities .
Result of Action
The molecular and cellular effects of This compoundThiazole and indole derivatives have been associated with a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biologische Aktivität
The compound (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, often referred to as EVT-2575207, is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates multiple functional groups, including thiazole, furan, and pyrrolidine moieties, which contribute to its potential pharmacological effects.
The synthesis of EVT-2575207 typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound's molecular formula is C18H20N2O3S, and it possesses significant chemical reactivity due to its diverse functional groups. The synthesis process generally includes:
- Formation of the Thiazole Ring : Utilizing thioamide derivatives.
- Furan Integration : Achieved through cyclization reactions.
- Pyrrolidine Attachment : Involves nucleophilic substitution reactions.
The molecular structure can be analyzed for its stereochemistry and functional group interactions, which are crucial for predicting its biological activity .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of EVT-2575207. It has shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| U251 (human glioblastoma) | 23.30 ± 0.35 |
The presence of the thiazole and furan rings is essential for this activity, as they facilitate interactions with cellular targets involved in cancer proliferation .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, EVT-2575207 has been evaluated for anticonvulsant activity. Preliminary data suggest that it may reduce seizure frequency in animal models, indicating potential therapeutic applications in epilepsy .
Case Studies
Several case studies have investigated the biological activities of thiazole derivatives similar to EVT-2575207:
- Thiazole-Pyrrolidine Derivatives : A study found that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines.
- Mechanistic Studies : Research indicated that thiazole-containing compounds interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
These findings underscore the importance of the thiazole moiety in enhancing biological activity .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with EVT-2575207. Potential areas include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
- Clinical Trials : To evaluate therapeutic potential in humans.
Eigenschaften
IUPAC Name |
[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-17-7-5-14(11-19(17)26-2)16-13-29-21(22-16)28-12-15-6-8-18(27-15)20(24)23-9-3-4-10-23/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZLPSRKVJRBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














